molecular formula C37H47N5O4S B1193096 M‑89 (Menin-MLL inhibitor)

M‑89 (Menin-MLL inhibitor)

Cat. No.: B1193096
M. Wt: 657.87
InChI Key: UJKQMUJPHHFQCH-IWQNTTPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M‑89 is a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein−Protein Interaction (Kd = 1.4 nM;  IC50 = 25nM). M-89 binds to menin with a Kd value of 1.4 nM and effectively engages cellular menin protein at low nanomolar concentrations. M-89 inhibits cell growth in the MV4; 11 and MOLM-13 leukemia cell lines carrying MLL fusion with IC50 values of 25 and 55 nM, respectively, and demonstrates >100-fold selectivity over the HL-60 leukemia cell line lacking MLL fusion.

Properties

Molecular Formula

C37H47N5O4S

Molecular Weight

657.87

IUPAC Name

rac-(1S,2R)-2-((S)-2-Methyl-4-(1-((1-(4-(pyridin-4-ylsulfonyl)-phenyl)azetidin-3-yl)methyl)piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclopentyl Methyl Carbamate

InChI

InChI=1S/C37H47N5O4S/c1-40-25-28-6-3-4-7-33(28)37(26-40,34-8-5-9-35(34)39-36(43)46-2)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-38-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,39,43)/t34-,35-,37-/m0/s1

InChI Key

UJKQMUJPHHFQCH-IWQNTTPNSA-N

SMILES

O=C(OC)N[C@@H]1[C@@H]([C@]2(C3CCN(CC4CN(C5=CC=C(S(=O)(C6=CC=NC=C6)=O)C=C5)C4)CC3)CN(C)CC7=C2C=CC=C7)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M‑89;  M 89;  M89; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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